molecular formula C23H28FNO4S B2486230 1-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-3-(3-(4-fluorophenoxy)phenyl)propan-1-one CAS No. 1797278-80-8

1-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-3-(3-(4-fluorophenoxy)phenyl)propan-1-one

Cat. No.: B2486230
CAS No.: 1797278-80-8
M. Wt: 433.54
InChI Key: VWOHBPBCLDWYLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-3-(3-(4-fluorophenoxy)phenyl)propan-1-one is a chemical probe of significant interest in medicinal chemistry and oncology research, primarily investigated for its potential as a kinase inhibitor. Its molecular architecture, featuring a 3-(tert-butylsulfonyl)pyrrolidine moiety linked to a biaryl propanone core, is characteristic of compounds designed to target the ATP-binding site of various protein kinases [https://www.ncbi.nlm.nih.gov/books/NBK549809/]. The tert-butylsulfonyl group is a critical pharmacophore known to form key hydrogen-bonding interactions within the kinase hinge region, a feature shared with several established kinase inhibitor scaffolds [https://pubs.acs.org/doi/10.1021/jm301870c]. Researchers utilize this compound to study intracellular signaling pathways dysregulated in cancers, particularly those driven by aberrant kinase activity. The 3-(4-fluorophenoxy)phenyl group contributes to the molecule's overall hydrophobicity and cell permeability, while also potentially conferring selectivity towards specific kinase families. This reagent serves as a valuable tool for elucidating the mechanisms of kinase signaling, validating new oncogenic targets in cell-based assays, and as a starting point for the structure-activity relationship (SAR) optimization of novel therapeutic candidates [https://www.nature.com/articles/s41573-021-00252-y]. Its application is strictly confined to in vitro biochemical and cellular studies to advance the understanding of cancer biology and drug discovery.

Properties

IUPAC Name

1-(3-tert-butylsulfonylpyrrolidin-1-yl)-3-[3-(4-fluorophenoxy)phenyl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28FNO4S/c1-23(2,3)30(27,28)21-13-14-25(16-21)22(26)12-7-17-5-4-6-20(15-17)29-19-10-8-18(24)9-11-19/h4-6,8-11,15,21H,7,12-14,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWOHBPBCLDWYLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)(=O)C1CCN(C1)C(=O)CCC2=CC(=CC=C2)OC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-3-(3-(4-fluorophenoxy)phenyl)propan-1-one is a synthetic compound with a complex structure that includes a pyrrolidine ring, a tert-butyl sulfonyl group, and a phenoxy-substituted phenyl moiety. This compound has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and therapeutic applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C18H24FNO3S\text{C}_{18}\text{H}_{24}\text{F}\text{N}\text{O}_{3}\text{S}

The biological activity of this compound is primarily attributed to its interaction with various biological targets, particularly enzymes involved in critical physiological processes. Notably, it has been identified as an inhibitor of lysyl oxidase (LOX), an enzyme that plays a vital role in the cross-linking of collagen and elastin within the extracellular matrix. This inhibition may have significant implications for conditions such as cancer metastasis and fibrosis, suggesting its potential as a therapeutic agent.

Biological Activity and Research Findings

Recent studies have explored the biological activity of this compound, revealing several key findings:

  • Inhibition of Lysyl Oxidase :
    • The compound has shown promising results in inhibiting LOX activity, which is crucial for maintaining tissue integrity. This inhibition could potentially reduce fibrotic processes and cancer progression by disrupting the extracellular matrix remodeling .
  • Binding Affinity :
    • Interaction studies utilizing surface plasmon resonance (SPR) have indicated that the compound binds effectively to LOX, with specific binding kinetics that suggest a strong affinity for this target .
  • Potential Therapeutic Applications :
    • Due to its mechanism of action, this compound is being investigated for its potential use in treating fibrotic diseases and preventing cancer metastasis. Its unique structural features may enhance its efficacy compared to other compounds lacking similar functionalities .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
1-(4-Methylthio-phenyl)-2-pyrrolidinonePyrrolidine ring, methylthio groupLacks sulfonamide functionality
2-Methylthio-5-nitrophenolPhenolic structure with methylthio substitutionContains nitro group instead of sulfonamide
N-tert-butoxycarbonyl-pyrrolidinePyrrolidine with tert-butoxycarbonyl protectionFocused on protecting amine functionality

The combination of the tert-butyl sulfonyl group and the pyrrolidine ring in this compound enhances its biological activity compared to analogs .

Comparison with Similar Compounds

Data Table: Structural and Functional Comparison

Compound Name Key Substituents Molecular Weight (g/mol) Key Functional Groups Notable Properties/Activities
Target Compound 3-(4-fluorophenoxy)phenyl, tert-butylsulfonyl pyrrolidine ~449.5 (estimated) Propan-1-one, sulfonyl, fluorophenoxy Hypothesized metabolic stability
1-(4-(Trifluoromethyl)phenyl analog 4-(trifluoromethyl)phenyl ~463.5 (estimated) Propan-1-one, sulfonyl, -CF₃ Enhanced lipophilicity
Compound 1i 4-Bromophenyl, pyrrolidin-1-yl ~322.2 (estimated) Propan-1-one, bromophenyl Steric hindrance, polarizability
Compound 4a Morpholinoethoxy, phenylthio ~438.5 (reported) Propan-1-one, morpholine, thioether High cytotoxicity (MCF-7 IC₅₀: 8 µM)
1-(Pyrrolidin-1-yl)-3-(THF-3-yl)propan-1-one Tetrahydrofuran-3-yl ~209.3 (reported) Propan-1-one, THF Improved solubility

Research Findings and Implications

  • Metabolic Stability: The tert-butylsulfonyl group in the target compound likely confers resistance to cytochrome P450-mediated oxidation, a advantage over compounds with ether or morpholino groups .
  • Cytotoxicity Potential: Fluorophenoxy and trifluoromethyl substituents may target estrogen receptors or kinase pathways, as seen in analogs like 4a .
  • Synthetic Accessibility : Similar compounds (e.g., ) are synthesized via nucleophilic substitution or hydrogenation, suggesting feasible routes for optimizing the target compound’s derivatives .

Preparation Methods

Pyrrolidine Ring Formation

The pyrrolidine moiety is synthesized via ring contraction of pyridines , a method validated in recent photochemical studies. Key steps include:

  • Photo-induced reaction : Pyridine derivatives react with silylboranes under 365 nm irradiation to form N-boryl-6-silyl-2-azabicyclo[3.1.0]hex-3-ene intermediates, which undergo thermal rearrangement to yield functionalized pyrrolidines.
  • Functionalization : Post-ring contraction, the tert-butylsulfonyl group is introduced via nucleophilic substitution using tert-butylsulfonyl chloride in dichloromethane at 0–25°C.

Representative Conditions :

Step Reagents/Conditions Yield Reference
Ring contraction PhMe₂SiBpin, benzene, 365 nm, 25°C, 10 h 65%
Sulfonylation tert-Butylsulfonyl chloride, DCM, Et₃N 78%

Propan-1-one Chain Installation

The ketone backbone is constructed via Friedel-Crafts acylation or Mannich reaction :

  • Friedel-Crafts : 3-(4-Fluorophenoxy)benzene reacts with chloroacetone in the presence of AlCl₃, forming the propan-1-one chain.
  • Mannich reaction : Alternative routes employ formaldehyde and dimethylamine hydrochloride to form β-amino ketones, though yields are lower (~55%).

Optimized Protocol :

Parameter Value
Catalyst AlCl₃ (1.2 equiv)
Solvent Nitromethane, reflux
Time 12 h
Yield 82%

Coupling of Aromatic Moieties

The 3-(4-fluorophenoxy)phenyl group is introduced via Ullmann coupling or SNAr reaction :

  • Ullmann coupling : Copper(I) iodide catalyzes the reaction between 3-bromophenyl propan-1-one and 4-fluorophenol in DMF at 110°C.
  • SNAr reaction : Electron-deficient aryl fluorides react with phenoxides under basic conditions (K₂CO₃, DMSO).

Comparative Data :

Method Conditions Yield Purity
Ullmann coupling CuI, DMF, 110°C, 24 h 68% 95%
SNAr K₂CO₃, DMSO, 80°C, 18 h 73% 97%

Advanced Methodological Variations

Photochemical Optimization

Recent advances utilize flow photoreactors to enhance ring contraction efficiency:

  • Benefits : Improved light penetration reduces side reactions, increasing yields to 78%.
  • Limitations : High equipment costs and scalability challenges.

Catalytic Asymmetric Sulfonylation

Chiral catalysts (e.g., Cinchona alkaloids) enable enantioselective sulfonylation, achieving 90% ee for pyrrolidine derivatives.

Critical Analysis of Synthetic Routes

Yield and Scalability

  • Ring contraction + sulfonylation : Offers moderate yields (65–78%) but requires specialized photochemical setups.
  • Friedel-Crafts acylation : High-yielding (82%) and scalable, though nitromethane poses safety concerns.
  • Ullmann vs. SNAr : SNAr provides better yields and purity, but Ullmann is preferable for sterically hindered substrates.

Functional Group Compatibility

  • The tert-butylsulfonyl group is stable under Friedel-Crafts conditions but may hydrolyze in strongly acidic media.
  • 4-Fluorophenoxy substituents tolerate temperatures up to 110°C without decomposition.

Industrial and Research Applications

  • Pharmaceutical intermediates : Used in kinase inhibitor development due to the sulfonamide’s affinity for ATP-binding pockets.
  • Material science : The fluorinated aromatic system enhances thermal stability in polymer matrices.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.